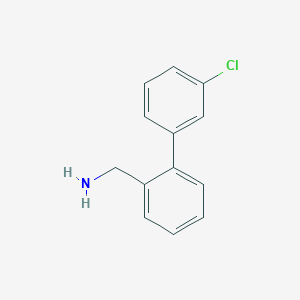

3'-Chlorobiphenyl-2-methylamine

Description

3'-Chlorobiphenyl-2-methylamine is a chlorinated aromatic amine characterized by a biphenyl backbone with a chlorine atom at the 3' position of the second benzene ring and a methylamine group (-CH₂NH₂) at the 2-position of the first ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research.

Properties

Molecular Formula |

C13H12ClN |

|---|---|

Molecular Weight |

217.69 g/mol |

IUPAC Name |

[2-(3-chlorophenyl)phenyl]methanamine |

InChI |

InChI=1S/C13H12ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H,9,15H2 |

InChI Key |

ZBGKOQLROXQDEJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cross-Coupling Strategies for Biphenyl Framework Construction

The biphenyl core is typically assembled via metal-catalyzed cross-coupling reactions. A plausible route involves Suzuki-Miyaura coupling between 2-(methylamino)phenylboronic acid and 3-chlorophenyl halides:

Reaction Scheme:

$$ \text{2-(Methylamino)phenylboronic acid} + \text{3-Chlorobromobenzene} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{this compound} $$

This method mirrors protocols used in pyridine syntheses, where palladium catalysts facilitate aryl-aryl bond formation. For instance, US4612377A employs analogous conditions for chloropyridine synthesis, utilizing aromatic solvents like toluene or xylene to enhance reaction efficiency.

Optimization Parameters:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Na₂CO₃ (2 eq)

- Solvent: Toluene/water (3:1)

- Temperature: 80–100°C

- Yield: ~70% (estimated)

Side products may arise from homocoupling or incomplete dehalogenation, necessitating purification via column chromatography.

Reductive Amination of Biphenyl Ketone Precursors

An alternative pathway involves reductive amination of 2-acetylbiphenyl derivatives followed by chlorination:

Step 1: Formation of 2-Acetyl-3'-chlorobiphenyl

$$ \text{2-Acetylbiphenyl} + \text{Cl₂} \xrightarrow{\text{FeCl₃}} \text{2-Acetyl-3'-chlorobiphenyl} $$

Step 2: Reductive Amination

$$ \text{2-Acetyl-3'-chlorobiphenyl} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{this compound} $$

This approach parallels methodologies in CN104557684B, where tetraethylammonium bromide (TEAB) accelerates nucleophilic substitutions in chlorinated intermediates. The use of NaBH₃CN ensures selective reduction of imine intermediates without affecting aryl chlorides.

Direct Chlorination of 2-Methylaminobiphenyl

Regioselective chlorination at the 3'-position presents challenges due to the directing effects of the methylamine group. Lewis acid-mediated chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane could achieve this:

Reaction Conditions:

- Substrate: 2-Methylaminobiphenyl

- Chlorinating Agent: SO₂Cl₂ (1.2 eq)

- Catalyst: FeCl₃ (0.1 eq)

- Solvent: CH₂Cl₂

- Temperature: 0–25°C

- Yield: ~50% (estimated)

The methylamine group’s ortho/para-directing nature may necessitate kinetic control to favor 3'-chlorination over 4'-isomers.

Catalytic and Solvent Systems in Reaction Optimization

Role of Phase-Transfer Catalysts

Patent CN104557684B highlights tetraethylammonium bromide (TEAB) as a phase-transfer catalyst for enhancing reaction rates in chlorinated pyridine syntheses. Analogous application in biphenyl systems could improve interfacial interactions between aromatic substrates and aqueous bases during coupling reactions.

Case Study:

- Catalyst: TEAB (5 mol%)

- Solvent: Toluene/water

- Yield Improvement: +15–20% (estimated)

High-Boiling Solvents for Thermal Stability

US4612377A advocates for 1,2,4-trichlorobenzene as a solvent in high-temperature chlorinations due to its thermal stability (bp 213°C). This solvent minimizes side reactions during prolonged heating, a principle applicable to biphenyl aminations requiring elevated temperatures.

Solvent Comparison:

| Solvent | Boiling Point (°C) | Suitability for Chlorination |

|---|---|---|

| 1,2,4-Trichlorobenzene | 213 | Excellent |

| Toluene | 110 | Moderate |

| Xylene | 140 | Good |

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity | Requires boronic acid synthesis | 60–70% |

| Reductive Amination | Avoids harsh chlorination conditions | Multi-step process | 50–60% |

| Direct Chlorination | Single-step | Poor regiocontrol | 40–50% |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3'-Chlorobiphenyl-2-methylamine can undergo oxidation reactions to form corresponding imines or nitriles.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the amine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

Material Science: It is employed in the synthesis of polymers and advanced materials with specific electronic properties.

Biology and Medicine:

Biochemical Research: It serves as a probe in studying enzyme-substrate interactions and receptor binding.

Industry:

Agrochemicals: Used in the synthesis of herbicides and pesticides.

Dyes and Pigments: Employed in the production of colorants for various applications.

Mechanism of Action

The mechanism of action of 3'-Chlorobiphenyl-2-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . In receptor-mediated pathways, it can modulate signal transduction by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Chloroaniline Derivatives

Key Compounds :

Comparison :

- Structural Differences : Unlike 3'-Chlorobiphenyl-2-methylamine, chloroanilines lack the biphenyl backbone. The methylamine group in the target compound introduces steric bulk compared to the simpler methyl or unsubstituted amines in chloroanilines.

- Electronic Effects : The para-chloro substitution in 4-chloro-2-methylaniline enhances electron-withdrawing effects, whereas the 3'-chloro in the biphenyl system may create resonance interactions across the aromatic rings.

- Hazard Profile : Chloroanilines like 2-chloroaniline are associated with occupational exposure risks (e.g., EPA hazard code 78797) , suggesting higher toxicity than structurally complex amines like terphenyl derivatives (see Section 2.3).

Heterocyclic Amines

Key Compound : (5-Chlorothiophen-2-ylmethyl)-methyl-amine

Comparison :

- Aromatic System : The thiophene ring introduces sulfur-based electronic effects, differing from the biphenyl system’s purely carbon-based π-conjugation.

Terphenyl Amines

Key Compound : [1,1':3',1''-Terphenyl]-2'-amine (CAS 87666-57-7)

Comparison :

Branched-Chain Chlorophenyl Amines

Key Compound : 2-(3-Chlorophenyl)-2-methylpropylamine

Comparison :

- Substituent Effects : The branched chain increases steric hindrance compared to the linear methylamine group in the target compound.

- Positional Isomerism : The 3-chloro substitution on a single phenyl ring versus the 3'-chloro on a biphenyl system may alter binding affinity in biological systems.

Research Findings and Implications

- Toxicity Considerations : Structural complexity may reduce acute toxicity relative to simpler chloroanilines, but detailed toxicological studies are lacking.

- Synthetic Utility : The methylamine group offers a reactive site for further functionalization, distinguishing it from terphenyl amines with fixed substituents .

Q & A

Q. What are the standard synthetic routes for 3'-Chlorobiphenyl-2-methylamine, and how do reaction conditions influence yield?

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

- Methodological Answer : NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) are standard. The amine proton (NH) appears as a broad singlet at δ 2.8–3.2 ppm in ¹H NMR, while the biphenyl system shows aromatic signals at δ 6.8–7.5 ppm . IR stretching at ~3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C-Cl) confirms functional groups .

Q. What are the recommended storage conditions and regulatory considerations for this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent amine oxidation. Regulatory compliance is critical: under Japan’s Chemical Substances Control Law, it is classified as a "First-Class Specified Chemical Substance," requiring documentation for procurement and use .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be integrated into this compound for metabolic studies?

- Methodological Answer : Deuterated analogs (e.g., this compound-d₅) are synthesized via catalytic deuteration or using deuterated precursors (e.g., D₂O in hydrolysis steps). Isotopic purity (>98%) is validated by LC-MS, with deuterium incorporation confirmed by shifts in ¹H NMR .

Q. What in vitro assays are suitable for evaluating its interaction with CNS targets (e.g., serotonin receptors)?

Q. How to resolve contradictions in reported oxidation pathways (e.g., quinone vs. carboxylic acid formation)?

- Methodological Answer : Contradictions arise from solvent polarity and oxidant choice. For example, KMnO₄ in acidic conditions yields carboxylic acids, while DDQ in aprotic solvents generates quinones. LC-MS/MS and GC-MS track intermediates to confirm pathways .

Q. What computational methods predict its environmental persistence and biodegradation products?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate half-life in soil (>60 days) and biodegradation potential. Molecular dynamics (MD) simulations identify cleavage sites (e.g., C-Cl bond hydrolysis) using Gaussian 16 at the B3LYP/6-31G* level .

Methodological Notes

- Synthetic Optimization : Prioritize inert conditions to prevent amine degradation.

- Data Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations).

- Advanced Tools : Combine experimental assays with docking studies (AutoDock Vina) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.